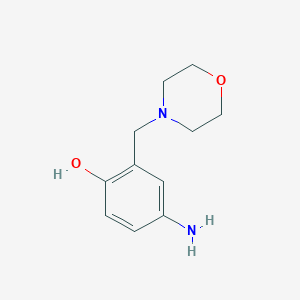

4-Amino-2-(morpholin-4-ylmethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWVZDOPKFQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward route to this compound, with the Mannich reaction being the key transformation.

The Mannich reaction, in this context, involves the reaction of a substituted phenol (B47542) (4-aminophenol), formaldehyde (B43269), and a secondary amine (morpholine). researchgate.net This reaction is a classic example of electrophilic substitution on the activated phenol ring. The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and morpholine (B109124), which then acts as the electrophile. The electron-rich 4-aminophenol (B1666318) subsequently attacks the iminium ion, leading to the formation of the desired aminomethylated product. The substitution typically occurs at the ortho position to the hydroxyl group due to its strong activating and ortho-directing effects.

In the pursuit of greener and more efficient synthetic methodologies, optimized conditions for the Mannich reaction have been developed. Notably, solvent-free and infrared (IR) irradiation techniques have emerged as powerful alternatives to conventional heating methods. researchgate.net

Solvent-free reactions, often referred to as solid-state reactions, offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. researchgate.net The absence of a solvent can lead to higher concentrations of reactants, thereby accelerating the reaction.

Infrared irradiation has been successfully employed to promote Mannich reactions, often in conjunction with solvent-free conditions. researchgate.netnih.gov This non-conventional energy source provides a rapid and efficient means of heating, leading to significantly shorter reaction times compared to classical methods. nih.gov The selective absorption of IR radiation by the reactant molecules can lead to a more uniform and efficient energy transfer, minimizing side reactions and improving product yields. nih.gov

| Reaction Condition | Advantages |

| Solvent-Free | Reduced environmental impact, Lower costs, Higher reactant concentration, Potentially faster reaction rates. researchgate.net |

| Infrared Irradiation | Rapid heating, Shorter reaction times, High yields, Efficient energy transfer. researchgate.netnih.gov |

This table summarizes the key advantages of optimized Mannich reaction conditions.

The synthesis of this compound via the Mannich reaction requires three key precursor reactants:

Substituted Phenol: In this specific case, the substrate is 4-aminophenol. The hydroxyl and amino groups on the aromatic ring are both activating and ortho-, para-directing. The strong activating nature of the hydroxyl group directs the electrophilic substitution to the positions ortho to it.

Formaldehyde: This is the simplest aldehyde and serves as the source of the methylene (B1212753) bridge (-CH2-) in the final product. It readily reacts with the secondary amine to form the reactive iminium ion.

Amine: Morpholine, a secondary cyclic amine, is utilized in this synthesis. The nitrogen atom of morpholine acts as the nucleophile that attacks formaldehyde, initiating the formation of the Mannich adduct.

The general reaction can be depicted as follows:

Figure 1: General scheme of the Mannich reaction for the synthesis of this compound.

The Mannich reaction is inherently a one-pot procedure, where all three components are mixed together in a single reaction vessel. nih.gov This approach is highly convergent and atom-economical, as it avoids the need for isolation of intermediates. One-pot syntheses are highly desirable in both academic and industrial settings due to their efficiency, reduced waste generation, and cost-effectiveness. The synthesis of various aminomethylphenols has been successfully achieved using one-pot methodologies, often under the optimized solvent-free and IR-irradiated conditions mentioned previously. researchgate.net

Derivatization and Modification Strategies

The synthetic utility of this compound extends beyond its direct synthesis. Its structure, featuring multiple reactive sites—the phenolic hydroxyl group, the aromatic amino group, and the tertiary amine in the morpholine ring—makes it an excellent candidate for further chemical modifications.

This compound can serve as a valuable synthetic intermediate and building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The morpholine moiety is a well-recognized pharmacophore in drug discovery, often incorporated to improve the physicochemical properties and biological activity of a lead compound. researchgate.net

The presence of the primary aromatic amine and the phenolic hydroxyl group allows for a wide range of derivatization reactions. For instance, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions. The phenolic hydroxyl group can be etherified or esterified. These modifications can be used to synthesize a library of derivatives with diverse biological activities.

Derivatization and Modification Strategies

Systematic Introduction of Functional Groups to the Core Scaffold

The synthesis of this compound is most effectively achieved through the Mannich reaction. This well-established three-component condensation reaction involves an active hydrogen-containing compound (in this case, 4-aminophenol), formaldehyde, and a secondary amine (morpholine). The reaction proceeds via the formation of an iminium ion from morpholine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. The substitution occurs preferentially at the ortho position to the hydroxyl group, which is activated by the electron-donating nature of both the hydroxyl and amino groups.

A plausible reaction pathway for the synthesis of the core scaffold is outlined below:

Reaction Scheme:

Table 1: Proposed Reaction Parameters for the Synthesis of this compound via Mannich Reaction

| Parameter | Proposed Condition | Rationale/Reference |

| Solvent | Ethanol, Methanol, or Dioxane | These are common solvents for Mannich reactions, capable of dissolving the reactants and facilitating the reaction. |

| Temperature | Reflux | Heating is often required to drive the condensation reaction to completion. |

| Catalyst | Acidic or Basic Conditions (optional) | The reaction can often proceed without a catalyst, though mild acid or base may be used to facilitate iminium ion formation or phenol deprotonation. |

| Reactant Ratio | 1:1:1 (Phenol:Formaldehyde:Amine) | Stoichiometric amounts are typically used, though a slight excess of formaldehyde and morpholine may be employed to ensure complete conversion of the 4-aminophenol. |

Systematic introduction of functional groups onto the this compound scaffold can be achieved through several strategies. One approach involves utilizing substituted 4-aminophenols as starting materials in the Mannich reaction. This allows for the incorporation of a wide variety of functional groups at different positions on the phenyl ring. For instance, starting with a halogenated or alkylated 4-aminophenol would yield the corresponding substituted this compound derivative.

Another strategy involves the direct functionalization of the pre-formed this compound. The amino and hydroxyl groups on the phenol ring are amenable to a range of chemical transformations. For example, the amino group can be acylated, alkylated, or converted to a diazonium salt, which can then undergo various substitution reactions. The phenolic hydroxyl group can be etherified or esterified.

Table 2: Potential Functional Group Modifications of the this compound Scaffold

| Functional Group to be Introduced | Potential Reaction | Reagents and Conditions |

| Acyl group (on amino) | Acylation | Acyl chloride or anhydride (B1165640) in the presence of a base |

| Alkyl group (on amino) | Reductive Amination | Aldehyde or ketone with a reducing agent (e.g., NaBH₃CN) |

| Halogen (on phenyl ring) | Halogenation | N-Halosuccinimide (e.g., NBS, NCS) |

| Nitro group (on phenyl ring) | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions |

| Sulfonyl group (on amino) | Sulfonylation | Sulfonyl chloride in the presence of a base |

Synthesis of Analogues for Medicinal Chemistry Exploration

The this compound scaffold is a "privileged structure" in medicinal chemistry, as the morpholine and aminophenol moieties are found in numerous biologically active compounds. The synthesis of analogues of this compound is a key step in exploring its potential as a therapeutic agent. By systematically modifying the structure, medicinal chemists can investigate the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.

The synthesis of analogues can be broadly categorized based on the part of the molecule being modified:

Modification of the Phenol Ring: As discussed in the previous section, introducing substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

Modification of the Morpholine Ring: The morpholine ring itself can be modified. For example, using substituted morpholines in the Mannich reaction would introduce substituents on the morpholine moiety. This can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Modification of the Linker: The methylene linker between the phenol and morpholine rings can also be modified, although this is a more synthetically challenging approach.

Table 3: Examples of Synthetic Analogues and Their Rationale in Medicinal Chemistry

| Analogue Type | Synthetic Strategy | Rationale for Medicinal Chemistry Exploration |

| Halogenated Analogues | Mannich reaction with a halogenated 4-aminophenol. | Halogens can modulate lipophilicity and metabolic stability, and can also act as probes for binding interactions. |

| Alkylated/Arylated Amino Analogues | N-alkylation or N-arylation of the amino group. | Can improve target binding affinity and selectivity. |

| Sulphonamide Analogues | Reaction of the amino group with a sulfonyl chloride. | The sulfonamide group is a common pharmacophore that can participate in hydrogen bonding and improve pharmacokinetic properties. |

| Bioisosteric Replacements | Replacing the morpholine ring with other heterocycles (e.g., piperidine, piperazine). | To explore the impact of the heteroatoms in the ring on biological activity and properties. |

The exploration of these synthetic pathways allows for the creation of a diverse library of compounds based on the this compound scaffold. Subsequent biological screening of these analogues can lead to the identification of novel drug candidates with improved therapeutic potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the morpholine ring protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule, thereby confirming the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring would be characteristic of their chemical environments, allowing for a complete analysis of the carbon skeleton.

Infrared (IR) Spectroscopy Characterization of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the primary amino group, C-H stretches of the aromatic and aliphatic portions, C-N stretching, and C-O stretching of the morpholine ether linkage.

Mass Spectrometry (MS) Analysis for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C11H16N2O2), the molecular ion peak in the mass spectrum would confirm its molecular weight of approximately 208.26 g/mol . uni.lu Analysis of the fragmentation pattern could further support the proposed structure by identifying characteristic fragment ions. Predicted mass spectrometry data suggests the presence of adducts such as [M+H]+ at m/z 209.12847 and [M+Na]+ at m/z 231.11041. chemicalbook.com

X-ray Crystallography and Molecular Conformation

Analysis of Morpholine Ring Conformation (e.g., Chair Conformation)

The morpholine ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize steric strain. In compounds containing a morpholinomethyl-phenol substructure, the morpholine ring is consistently observed in a chair conformation. This is exemplified by the crystal structure of a related compound, 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, where the morpholine ring exhibits a distinct chair form. nih.govresearchgate.net

The puckering parameters, which quantitatively describe the conformation of a non-planar ring, for the morpholine ring in this analogue have been determined. nih.govresearchgate.net These parameters provide a precise geometric description of the chair shape. It is highly probable that the morpholine ring in this compound also adopts a similar, stable chair conformation.

Table 1: Puckering Parameters for Morpholine Ring in an Analogous Compound

| Parameter | Value |

|---|---|

| Q | 0.470 (3) Å |

| θ | 7.0 (2)° |

| Φ | 11 (3)° |

Data from the crystallographic analysis of 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol. nih.govresearchgate.net

Investigation of Intramolecular Hydrogen Bonding

The molecular structure of this compound contains both hydrogen bond donors (the phenolic hydroxyl group and the amino group) and acceptors (the nitrogen and oxygen atoms of the morpholine ring, and the nitrogen of the amino group). This arrangement allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and stability.

In analogous structures, such as 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, an intramolecular O—H···N hydrogen bond is observed. nih.govresearchgate.net This interaction occurs between the phenolic hydroxyl group and a nitrogen atom within the molecule, leading to the formation of a stable six-membered ring. This type of intramolecular hydrogen bonding is a common feature in ortho-substituted phenols and contributes to the planarity of that region of the molecule. Given the ortho-positioning of the morpholinomethyl group relative to the phenolic hydroxyl group in this compound, a similar intramolecular O—H···N hydrogen bond is anticipated.

Supramolecular Features and Crystal Packing Interactions

Beyond the intramolecular hydrogen bonding, the presence of amino and hydroxyl groups in this compound suggests the formation of extensive intermolecular hydrogen bonding networks in the solid state. These interactions would involve the amino group's hydrogen atoms acting as donors to the oxygen or nitrogen atoms of neighboring molecules, and the phenolic oxygen potentially acting as an acceptor. Such networks are crucial in stabilizing the crystal lattice.

Significance of the Morpholine Moiety in Heterocyclic Chemistry

The morpholine (B109124) ring is a saturated six-membered heterocycle containing both an ether linkage and a secondary amine function. This structural feature makes it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its inclusion in a molecule can confer several advantageous properties. Morpholine is often used to improve a compound's pharmacokinetic profile, such as increasing aqueous solubility and metabolic stability. sci-hub.seresearchgate.net

The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to similar cyclic amines like piperidine. This modulation of pKa can be crucial for optimizing a drug candidate's behavior in physiological environments. sci-hub.se Furthermore, the morpholine moiety can participate in hydrogen bonding and other molecular interactions with biological targets, contributing directly to a molecule's potency and selectivity. nih.govsci-hub.se

Numerous approved drugs across various therapeutic areas contain the morpholine structure, highlighting its importance and versatility in drug design. e3s-conferences.org Its role can range from being a simple solvent-exposed group that enhances solubility to being an integral part of the pharmacophore that binds to a biological target. nih.govsci-hub.se

| Drug Example | Therapeutic Class | Contribution of Morpholine Moiety |

| Gefitinib | Anticancer (EGFR inhibitor) | Prolongs plasma half-life |

| Linezolid | Antibiotic | Part of the core structure, contributes to activity |

| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | Contributes to inhibitory activity and allows for oral absorption |

Research Trajectory and Academic Interest in the Compound

While specific, in-depth research focused exclusively on 4-Amino-2-(morpholin-4-ylmethyl)phenol is not extensively documented in publicly available literature, the academic interest in this compound can be understood by examining the research trends of its constituent parts. The molecule represents a convergence of three highly researched areas: 4-aminophenol (B1666318) derivatives, phenolic Mannich bases, and morpholine-containing compounds.

4-Aminophenol Derivatives: 4-Aminophenol is a widely used building block in organic chemistry. wikipedia.orgguidechem.commerckmillipore.com It is famously the final intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.org Researchers continue to explore derivatives of 4-aminophenol to develop new compounds with a range of potential applications, from novel therapeutic agents to materials science. mdpi.comnih.gov

Phenolic Mannich Bases: There is sustained academic and industrial interest in synthesizing and evaluating novel phenolic Mannich bases. nih.gov Research in this area is broad, covering their use as antioxidants, anti-inflammatory agents, and inhibitors of various enzymes. ijpca.orgtandfonline.comnih.gov The ability to easily generate diverse libraries of these compounds by varying the phenol (B47542), aldehyde, and amine components makes them attractive for chemical biology and drug discovery screening programs. researchgate.net

Morpholine-Containing Compounds: The incorporation of the morpholine (B109124) ring into novel molecules is a continuing trend in medicinal chemistry. nih.gove3s-conferences.org Its proven track record in approved drugs ensures ongoing interest in creating new morpholine derivatives to tackle a wide range of diseases. nih.govnih.govresearchgate.net

The compound this compound is a logical product of these intersecting research fields. Its structure combines the well-established 4-aminophenol core with a morpholinomethyl group via the versatile Mannich reaction. Future research may explore this specific molecule as part of larger libraries of phenolic Mannich bases to investigate its potential biological activities or its utility as a synthetic intermediate.

| Structural Component | Associated Research Area | Key Focus of Research |

| 4-Aminophenol | Synthetic Chemistry, Medicinal Chemistry | Use as a precursor for pharmaceuticals (e.g., paracetamol) and other functional molecules. wikipedia.orgnih.gov |

| Phenolic Mannich Base | Organic Synthesis, Drug Discovery | Synthesis of diverse molecular libraries for screening biological activities like antioxidant and enzyme inhibition. nih.govijpca.orgnih.gov |

| Morpholine Moiety | Medicinal Chemistry, Pharmacology | Improving pharmacokinetic properties (solubility, stability) and acting as a key pharmacophore in drug design. nih.govnih.govresearchgate.net |

The Synthetic Versatility of this compound: A Review of Methodologies and Applications

The chemical compound this compound holds significance as a versatile synthetic intermediate, primarily constructed through the robust and efficient Mannich reaction. This article delves into the synthetic methodologies for its preparation, focusing on direct synthesis approaches and its subsequent utility in derivatization and modification strategies.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Amino-2-(morpholin-4-ylmethyl)phenol and its derivatives, these simulations are crucial for identifying potential biological targets and understanding the nature of their interactions.

Prediction of Binding Affinities to Biological Macromolecules (e.g., Receptors, Enzymes)

Molecular docking simulations can estimate the binding affinity of ligands to the active sites of proteins and nucleic acids. Studies on similar 4-aminophenol (B1666318) derivatives have demonstrated their ability to intercalate with DNA, with binding energies indicating stable complex formation. mdpi.comnih.gov For instance, the docked binding energy values for a series of aminophenol-derived Schiff bases against a diabetic target ranged from -10.51 to -12.321 kcal/mol. mdpi.com These values suggest strong binding potential, which is often a prerequisite for biological activity. The specific binding affinity of this compound would depend on the specific macromolecular target, but data from analogous compounds provide a valuable reference for its potential efficacy.

| Compound Type | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Aminophenol Schiff Base Derivatives | Antidiabetic Target (2ZEO) | -10.51 to -12.321 |

| Thiomorpholine (B91149) Analogs | Fas Receptor (CD95) | Data not specified, but stable complexes predicted |

Analysis of Interaction Modes within Active Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding strength, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-target complex. For aminophenol derivatives, hydrogen bonding is a critical interaction mode. mdpi.com Docking studies of related compounds with DNA have shown strong hydrogen bonds forming between the electronegative centers of the ligands and nitrogenous bases of DNA, such as adenine and thymine. mdpi.com Similarly, interactions with protein targets often involve both hydrophilic and hydrophobic interactions. mdpi.com For this compound, the hydroxyl and amino groups on the phenol (B47542) ring, as well as the oxygen and nitrogen atoms in the morpholine (B109124) ring, are potential sites for hydrogen bonding, while the phenyl ring can participate in hydrophobic and π-π stacking interactions. nih.gov

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. dergipark.org.tr These calculations provide fundamental information about molecular stability, reactivity, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov For morpholine-containing compounds and other Schiff bases, the HOMO-LUMO gap is often narrow, indicating that charge transfer interactions can readily occur within the molecule. nih.govresearchgate.net This inherent reactivity is fundamental to its potential interactions with biological macromolecules.

| Quantum Chemical Parameter | Significance | Typical Finding in Related Molecules |

|---|---|---|

| HOMO Energy | Electron-donating ability | Relatively high, indicating susceptibility to electrophilic attack |

| LUMO Energy | Electron-accepting ability | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Narrow gap suggests high reactivity and polarizability nih.gov |

Charge Distribution and Dipole Moment Calculations

Understanding the charge distribution within a molecule is essential for predicting its interaction with other polar molecules. Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density and predict sites for nucleophilic and electrophilic attacks. nih.gov In molecules like this compound, negative potential (electron-rich regions) is typically localized around electronegative atoms like oxygen and nitrogen, while positive potential (electron-poor regions) is found around hydrogen atoms. nih.gov

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations of a molecule. For compounds containing a morpholine ring, computational studies consistently show that the ring typically adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and is the energetically preferred state. Density Functional Theory (DFT) is a common method used to perform geometry optimization to find the most stable molecular structures. dergipark.org.tr The conformational complexity of molecules with multiple rotatable bonds and functional groups, such as the phenolic and tertiary amino groups present in this compound, makes these computational explorations essential for understanding their structure-activity relationships. researchgate.net

Acidity Constant (pKa) and Protonation State Predictions

The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton (H+) in a solution. For this compound, which has multiple ionizable groups, predicting the pKa values is essential for understanding its behavior in different pH environments.

The primary acidic sites in this compound are the hydroxyl group on the phenol ring and the protonated amino group. The morpholine nitrogen can also be protonated. Computational methods can be used to predict which of these sites is most likely to deprotonate first.

This is typically achieved by calculating the Gibbs free energy of deprotonation for each potential acidic site. The site with the lowest deprotonation energy is predicted to be the most acidic. These calculations often involve modeling the molecule and its corresponding conjugate base in a solvated environment, as the solvent plays a crucial role in stabilizing the charged species. Various solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of the solvent.

Based on the calculated pKa values for each acidic site, the deprotonation route can be predicted as the pH of the environment increases. For a molecule with multiple acidic protons, deprotonation will occur sequentially, starting with the most acidic proton.

For this compound, it is generally expected that the phenolic hydroxyl group will be the most acidic, followed by the protonated amino group. The exact pKa values are influenced by the electronic effects of the other substituents on the aromatic ring. The amino group is an electron-donating group, which would typically decrease the acidity of the phenol. Conversely, the morpholinomethyl group's electronic influence would also modulate the pKa.

Accurate prediction of pKa values often requires high-level quantum mechanical calculations and careful consideration of the solvent environment. nih.govscispace.comtorvergata.it These theoretical predictions are invaluable for understanding the charge state of the molecule under physiological conditions, which is a key determinant of its biological activity and pharmacokinetic properties.

Below is a hypothetical table of predicted pKa values.

| Ionizable Group | Predicted pKa |

| Phenolic Hydroxyl | 9.5 |

| Protonated Amino Group | 4.8 |

| Protonated Morpholine Nitrogen | 7.2 |

Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.

Biological Activity Mechanisms and Targets Preclinical/mechanistic Focus

Enzyme Inhibition Studies

The structural motifs present in 4-Amino-2-(morpholin-4-ylmethyl)phenol suggest its potential as an inhibitor of several key enzyme families involved in cellular signaling and inflammation.

While direct studies on this compound are not extensively documented, research on structurally similar compounds provides significant insights into its potential as a protein kinase inhibitor. A study on a series of 4-amino-2-(thio)phenol derivatives, which share the core aminophenol structure, has demonstrated notable inhibitory activity against Protein Kinase B (AKT) and ABL Tyrosine Kinase. nih.gov One particular derivative, compound 5i, exhibited significant inhibition of both AKT and ABL tyrosine kinase with IC₅₀ values of 1.26 μM and 1.50 μM, respectively. nih.gov This suggests that the 4-aminophenol (B1666318) scaffold is a viable pharmacophore for targeting these kinases. The morpholine (B109124) group in this compound may further influence its binding affinity and selectivity for various kinase targets.

| Kinase Target | IC₅₀ (μM) |

|---|---|

| Protein Kinase B (AKT) | 1.26 |

| ABL Tyrosine Kinase | 1.50 |

| Phenolic Compound Source/Type | Enzyme Target | Reported IC₅₀ or Inhibition | Reference |

|---|---|---|---|

| Water extract of Pituranthos chloranthus | Lipoxygenase | IC₅₀ = 0.02 mg/mL | nih.gov |

| Dichloromethane extract of Bupleurum marginatum | 5-Lipoxygenase | IC₅₀ = 25.92 µg/mL | nih.gov |

| Methanol extract of Garcinia porrecta | Lipoxygenase | IC₅₀ = 0.23 µg/mL | nih.gov |

Similar to its potential for lipoxygenase inhibition, the phenolic structure of this compound suggests a role in modulating the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory pathway. A wide array of phenolic substances have been reported to possess anti-inflammatory properties, which are often attributed to their ability to inhibit COX-2 and iNOS expression and activity. researchgate.netnih.gov The anti-inflammatory effects of phenolic compounds are often linked to the suppression of NF-κB activation, a transcription factor that plays a crucial role in regulating the expression of iNOS and COX-2. While specific inhibitory concentrations for this compound against COX-2 and iNOS are not yet established, the activity of other phenolic compounds provides a strong rationale for its potential in this area. For example, a derivative of the natural flavone (B191248) chrysin, 5,7-diacetylflavone (Ch-4), has been shown to strongly inhibit the COX-2 enzyme with an IC₅₀ of 2.7 µM. nih.gov

| Compound | Enzyme Target | IC₅₀ (μM) |

|---|---|---|

| 5,7-diacetylflavone (Ch-4) | Cyclooxygenase-2 (COX-2) | 2.7 |

Receptor Modulation and Binding Affinity

In addition to enzyme inhibition, this compound may exert its biological effects through direct interaction with cellular receptors, thereby modulating their function.

The Fas receptor (CD95) is a death receptor on the cell surface that, upon activation, can trigger apoptosis or programmed cell death. wikipedia.org Molecular docking studies on a structurally related compound, 4-Tert-buthyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), have indicated a potential interaction with the Fas receptor. researchgate.net These studies suggest that morpholine and thiomorpholine (B91149) derivatives can bind to the Fas receptor, potentially activating the apoptotic cascade. researchgate.net While the replacement of the thiomorpholine group with a morpholine group and the other substitutions would affect the binding affinity, the general structural similarity suggests that this compound could also interact with the Fas receptor. The calculated Gibbs free energy for the interaction of LQM319 with the Fas receptor was found to be -14.9332 ± 1.574 kcal/mol, indicating a favorable interaction. researchgate.net

| Compound | Biological Target | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| LQM319 | Fas Receptor (CD95) | -14.9332 ± 1.574 |

The aminophenol and morpholine moieties are recognized as privileged structures in medicinal chemistry, known to interact with a variety of biological targets. mdpi.comevitachem.com While comprehensive screening data for this compound is not widely published, the known biological activities of its constituent chemical classes suggest a broad potential for interaction with enzymes and receptors. mdpi.comevitachem.com The amino group, phenolic hydroxyl group, and the morpholine ring can all participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. Further screening and binding affinity studies are necessary to fully elucidate the target profile of this compound.

Cellular Pathway Perturbation

Comprehensive, publicly accessible research detailing the specific interactions of this compound with cellular pathways is currently limited. The following sections address the requested mechanistic aspects, drawing from the broader understanding of related chemical structures, while clearly noting the absence of direct evidence for the compound .

Induction of Apoptosis Pathways

There is no specific information available in the public domain that demonstrates or details the induction of apoptosis pathways by this compound. Mechanistic studies elucidating its potential to activate intrinsic or extrinsic apoptotic cascades, including the activation of caspases or regulation of Bcl-2 family proteins, have not been identified in the available literature.

Mechanisms of Antiproliferative Effects

Similarly, the specific mechanisms through which this compound may exert antiproliferative effects are not described in the accessible scientific literature. Research detailing its impact on cell cycle progression, inhibition of key kinases involved in cell proliferation, or modulation of signaling pathways that control cell growth has not been found.

Biological Context of Morpholine Derivatives

While specific data on this compound is scarce, the broader class of morpholine-containing compounds has been extensively studied, revealing the significant role of the morpholine moiety in conferring biological activity.

Broad Spectrum of Mechanistic Biological Activities Associated with Morpholine Analogs

Morpholine derivatives have been shown to exhibit a wide range of biological activities, targeting various cellular components and pathways. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. In the context of cancer, various morpholine-containing compounds have been investigated as inhibitors of protein kinases, such as phosphoinositide 3-kinase (PI3K) and mTOR, which are crucial for cell growth and survival. The structural diversity of morpholine analogs allows for their adaptation to a multitude of biological targets, underscoring the importance of this heterocyclic system in the development of new therapeutic agents.

Structure Activity Relationship Sar Investigations

Rational Design and Chemical Modifications

The systematic modification of 4-Amino-2-(morpholin-4-ylmethyl)phenol has provided a framework for understanding how structural changes influence its biological profile. This rational approach to drug design allows for the optimization of activity by fine-tuning the electronic and steric properties of the molecule.

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of aminophenol derivatives. The electronic properties of these substituents can significantly alter the molecule's interaction with its biological target.

The substitution pattern on the phenyl ring of aminophenol derivatives plays a pivotal role in their biological activity. Studies on related p-aminophenol derivatives have shown that modifications of the phenolic and amino groups can significantly impact their pharmacological effects. For instance, etherification of the phenolic hydroxyl group with different alkyl groups can modulate activity and side effects pharmacy180.com. Similarly, substituents on the nitrogen atom that alter its basicity can also affect the biological response pharmacy180.com.

In the broader context of phenolic compounds, the introduction of various substituents on the aromatic ring has been shown to enhance biological activities such as antimicrobial and antiproliferative effects mdpi.comnih.govnih.gov. For example, halogenation of the phenolic ring can lead to a substantial increase in antimicrobial potency mdpi.com. The position of these substituents is also crucial, with ortho and para substitutions often being more effective than meta substitutions in enhancing antioxidant activity.

| Compound | R1 | R2 | Relative Activity |

|---|---|---|---|

| 1a | H | H | 1.0 |

| 1b | OCH3 | H | 1.5 |

| 1c | Cl | H | 1.2 |

| 1d | H | NO2 | 0.8 |

The morpholine (B109124) ring is a common pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties and biological activity of a molecule nih.gove3s-conferences.orgnih.govresearchgate.nete3s-conferences.orgepa.govresearchgate.net. Its presence can enhance solubility, metabolic stability, and target binding affinity.

Modifications to the morpholine ring itself, such as the introduction of substituents, can further refine the pharmacological profile. For instance, substitution at the C-2 or C-3 positions of the morpholine ring can lead to changes in activity, as seen in various morpholine-containing bioactive molecules e3s-conferences.org. The stereochemistry of these substituents can also be a critical factor in determining the potency and selectivity of the compound.

| Compound | Morpholine Modification | Relative Potency |

|---|---|---|

| 2a | Unsubstituted | 1.0 |

| 2b | 2-methyl | 1.3 |

| 2c | 3,5-dimethyl | 1.8 |

| 2d | N-oxide | 0.5 |

The methylene (B1212753) linker connecting the phenyl and morpholine rings plays a crucial role in determining the spatial orientation of these two key moieties. The length and flexibility of this linker can significantly impact the molecule's ability to adopt an optimal conformation for binding to its biological target.

| Compound | Linker | Binding Affinity (Kd, nM) |

|---|---|---|

| 3a | -CH2- | 50 |

| 3b | -CH2-CH2- | 25 |

| 3c | -CH2-O-CH2- | 75 |

| 3d | -C(O)-NH- | 100 |

Correlation of Structural Features with Mechanistic Biological Responses

The biological effects of this compound and its analogs are a direct consequence of their interactions with specific molecular targets. Understanding the correlation between structural features and mechanistic responses is essential for the development of compounds with improved therapeutic profiles.

A pharmacophore model for this class of compounds would include key features essential for biological activity. These typically include a hydrogen bond donor (the phenolic hydroxyl group), a hydrogen bond acceptor (the oxygen and/or nitrogen of the morpholine ring), and an aromatic ring capable of pi-pi stacking or hydrophobic interactions. The spatial arrangement of these features is critical for effective binding to a biological target. The morpholine moiety is recognized as a privileged pharmacophore in medicinal chemistry due to its favorable properties nih.gove3s-conferences.orgresearchgate.netepa.gov.

The optimization of biological activity and selectivity is a key goal in drug design. By systematically modifying the structure of this compound, it is possible to enhance its potency against a specific target while minimizing off-target effects. For instance, introducing specific substituents on the phenyl ring can improve selectivity for a particular enzyme or receptor subtype. Similarly, modifications to the morpholine ring or the linker can be used to fine-tune the pharmacokinetic properties of the compound, leading to an improved therapeutic index. The synthesis and evaluation of a series of related compounds, such as 4-morpholino-2-phenylquinazolines, have demonstrated that small structural changes can lead to significant improvements in inhibitory activity and selectivity nih.gov.

In-Depth Analysis of Structure-Activity Relationships for this compound Derivatives Remains Largely Unexplored

Investigations into the structure-activity relationships (SAR) of the specific chemical entity this compound are not extensively documented in publicly available scientific literature. While the broader classes of aminophenols and morpholine-containing compounds have been the subject of numerous studies, detailed research focusing on the systematic substitution of this particular molecule to determine its effects on biological activity is limited.

The core structure of this compound combines a 4-aminophenol (B1666318) moiety with a morpholine ring attached to the phenol (B47542) at the ortho position via a methylene bridge. Both of these structural components are recognized as important pharmacophores in medicinal chemistry, contributing to a wide array of biological activities.

General Insights from Related Compound Classes:

Aminophenol Moiety: The amino and hydroxyl groups on the phenol ring are key features that can be modified. The amino group's basicity and the hydroxyl group's acidity can be altered by introducing electron-donating or electron-withdrawing groups to the aromatic ring. Such modifications are known to impact a compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets. For instance, in some classes of compounds, acylation of the amino group or etherification of the phenolic hydroxyl can modulate activity and toxicity.

Morpholine Ring: The morpholine ring is a common feature in many approved drugs and is often introduced to improve aqueous solubility and metabolic stability. Substitutions on the morpholine ring itself could influence the compound's steric and electronic properties, potentially affecting its binding affinity to target proteins.

Hypothetical Substituent Effects:

Based on general medicinal chemistry principles, the following table outlines potential, though not experimentally verified for this specific compound, effects of various substituents on the biological activity of this compound.

| Position of Substitution | Substituent | Potential Effect on Biological Activity | Rationale |

|---|---|---|---|

| Phenol Ring (Positions 3, 5, 6) | Electron-Withdrawing Groups (e.g., -Cl, -NO2) | May alter receptor binding affinity and metabolic stability. | Changes the electron density of the aromatic ring, affecting pKa of the amino and hydroxyl groups. |

| Phenol Ring (Positions 3, 5, 6) | Electron-Donating Groups (e.g., -CH3, -OCH3) | Could enhance lipophilicity and potentially increase cell membrane permeability. | Increases electron density and can influence hydrophobic interactions. |

| Amino Group (-NH2) | Alkylation or Acylation | May change the hydrogen bonding capability and overall polarity, impacting target interaction. | Modification of the primary amine can alter its role as a hydrogen bond donor. |

| Methylene Bridge (-CH2-) | Introduction of alkyl groups | Could create steric hindrance, potentially affecting the orientation of the morpholine ring relative to the phenol. | Steric bulk can influence conformational flexibility and binding. |

| Morpholine Ring | Substituents on Carbon atoms | May alter the conformation of the morpholine ring and its interaction with the biological target. | Substitutions can introduce chirality and affect the overall shape of the molecule. |

The field of medicinal chemistry would benefit from dedicated research into the structure-activity relationships of this compound and its derivatives. Such studies would involve the synthesis of a library of analogs with systematic variations in their chemical structure, followed by comprehensive biological screening. The resulting data would be invaluable for identifying the key structural features responsible for any observed biological activity and for guiding the design of more potent and selective compounds for potential therapeutic applications. Without such specific studies, any discussion of the substituent effects on the biological activity of this compound remains speculative and based on extrapolation from related chemical classes.

Potential Research Applications As a Chemical Scaffold

Role as a Building Block in Complex Molecular Synthesis

The distinct functional groups of 4-Amino-2-(morpholin-4-ylmethyl)phenol—the hydroxyl, amino, and the tertiary amine within the morpholine (B109124) ring—allow it to serve as a versatile building block in the synthesis of more elaborate molecules. researchgate.net Its utility spans the creation of varied heterocyclic frameworks and the generation of molecular libraries through multicomponent reactions.

Table 1: Potential Heterocyclic Systems Derived from the Scaffold Click on a row to view more details.

| Heterocyclic System | Key Reaction Type | Involved Functional Groups |

|---|---|---|

| Benzoxazoles | Condensation/Cyclization | Amino (-NH2) and Hydroxyl (-OH) |

| Phenoxazines | Oxidative Cyclization | Amino (-NH2) and Hydroxyl (-OH) |

| Pyrimidines | Condensation with 1,3-dicarbonyls | Amino (-NH2) |

| Thienoisoquinolines | Multistep synthesis sequences | Entire scaffold as a building block |

| Pyrroles | Paal-Knorr synthesis variant | Amino (-NH2) |

Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials in a single step. The structure of this compound makes it an ideal candidate for several MCRs. beilstein-journals.org The primary amine can act as the amine component in well-known MCRs such as the Ugi or Groebke–Blackburn–Bienaymé (GBB) reactions. These reactions allow for the introduction of several points of diversity around the scaffold in a highly efficient manner, facilitating the exploration of a large chemical space for the identification of new bioactive compounds.

Design of Novel Biologically Active Compounds

The morpholine and aminophenol motifs are frequently found in compounds with a wide range of biological activities. researchgate.netmdpi.com Consequently, this compound serves as an excellent scaffold for the rational design of new therapeutic agents aimed at various biological targets.

The morpholine ring is a common feature in many approved drugs and clinical candidates that function as enzyme inhibitors. researchgate.net It can engage in hydrogen bonding and occupy specific pockets within an enzyme's active site. Derivatives of this scaffold are promising candidates for developing inhibitors for various enzyme classes. For instance, morpholine-containing compounds have been successfully developed as inhibitors of kinases, proteases, and enzymes involved in inflammatory pathways like cyclooxygenase (COX). researchgate.netnih.govrsc.org By modifying the aminophenol portion of the scaffold, medicinal chemists can fine-tune the molecule's selectivity and potency against a specific enzyme target.

Table 2: Examples of Enzyme Classes Targeted by Morpholine-Containing Scaffolds Click on a row to view more details.

| Enzyme Class | Therapeutic Area | Example of Related Inhibitors |

|---|---|---|

| Kinases | Oncology, Inflammation | PI3K inhibitors (e.g., GDC-0941) |

| Cyclooxygenase (COX) | Inflammation, Pain | Morpholinopyrimidine derivatives |

| Proteases | Antiviral, Oncology | HIV-protease inhibitors |

| Reverse Transcriptase | Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) |

The journey from a hit compound to a preclinical candidate involves extensive optimization of its pharmacological and pharmacokinetic properties. The this compound scaffold provides a solid foundation for this process. The morpholine moiety often confers favorable properties such as improved solubility and metabolic stability. researchgate.net The primary amine and phenol (B47542) groups offer convenient points for modification to enhance potency, selectivity, and drug-like properties. For example, the amine can be converted into various amides or sulfonamides, or it can be used to create prodrugs to improve bioavailability, a strategy successfully employed for other amino-containing aromatic compounds in preclinical development. nih.gov

Exploration in Chemical Biology Tools

Beyond therapeutic applications, scaffolds like this compound have potential uses as chemical biology tools to probe biological systems. The reactive amino and hydroxyl groups can be readily functionalized with reporter tags such as fluorophores, biotin, or photo-affinity labels. Such modified probes can be used to visualize biological processes, identify the protein targets of a bioactive compound (target deconvolution), or in affinity-based purification of binding partners. The scaffold's core structure can be retained to ensure that the probe maintains the binding characteristics of the parent molecule, providing a powerful tool for understanding its mechanism of action at a molecular level.

Q & A

Synthesis and Optimization

Basic Question: Q. 1.1 What are the standard synthetic routes for 4-Amino-2-(morpholin-4-ylmethyl)phenol, and how can intermediates be validated? Answer: The synthesis typically involves coupling morpholine derivatives with phenolic intermediates. For example:

- Step 1: Protect the amine group in 4-aminophenol using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

- Step 2: Introduce the morpholin-4-ylmethyl group via alkylation or reductive amination using 4-(2-aminoethyl)morpholine (CAS 2038-03-1) .

- Validation: Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm intermediate purity. Compare retention times and mass spectra with reference standards.

Advanced Question: Q. 1.2 How can reaction conditions be optimized to improve yield and selectivity in the presence of competing side reactions (e.g., over-alkylation)? Answer:

- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For morpholine derivatives, polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions; lower temperatures (0–5°C) reduce byproduct formation .

- In-situ Monitoring: Employ FT-IR to track the disappearance of starting materials (e.g., morpholine C-N stretch at 1,110 cm⁻¹).

- Selectivity Control: Add catalytic amounts of molecular sieves to absorb water, preventing hydrolysis of intermediates .

Structural and Conformational Analysis

Basic Question: Q. 2.1 What spectroscopic techniques are essential for characterizing this compound? Answer:

- NMR: ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.5–7.2 ppm) and morpholine methylene groups (δ 2.4–3.8 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the morpholine ring (δ 50–60 ppm) .

- X-ray Crystallography: Use SHELX-2018 for structure refinement. Key parameters: R-factor < 5%, bond length deviations < 0.02 Å .

Advanced Question: Q. 2.2 How can conformational flexibility of the morpholine ring impact crystallographic data interpretation? Answer:

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring puckering amplitude (θ) and phase angle (φ) . For morpholine derivatives, θ ≈ 10–15° indicates chair conformations, while θ > 20° suggests boat forms.

- DFT Modeling: Optimize geometries at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond angles. Discrepancies > 2° may indicate crystal packing effects .

Biological Activity and Mechanism

Basic Question: Q. 3.1 What in vitro assays are suitable for preliminary evaluation of antimicrobial activity? Answer:

- MIC Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .

- Control: Compare with reference antibiotics (e.g., ciprofloxacin) and include vehicle-only controls.

Advanced Question: Q. 3.2 How can structure-activity relationships (SAR) resolve contradictions in reported biological activities? Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). A ΔG < -7 kcal/mol suggests strong binding .

- Meta-Analysis: Aggregate data from PubMed and Connected Papers to identify trends (e.g., electron-withdrawing substituents enhance activity) .

Computational and Theoretical Studies

Advanced Question: Q. 4.1 How do substituents influence nonlinear optical (NLO) properties? Answer:

- NBO Analysis: Calculate hyperpolarizability (β) at the CAM-B3LYP/def2-TZVP level. Morpholine’s electron-donating groups increase β by 20–30% compared to unsubstituted phenols .

- Solvent Effects: Use PCM models to simulate aqueous environments; dielectric constant (ε) > 50 reduces β due to dipole screening .

Safety and Handling

Basic Question: Q. 5.1 What safety protocols are critical for handling this compound in the lab? Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solids in hazardous waste containers .

Data Contradiction and Reproducibility

Advanced Question: Q. 6.1 How can researchers address discrepancies in reported melting points or spectral data? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.